molecular formula C9H14N2OS B15292062 6-isobutyl-2-(methylthio)pyrimidin-4(3H)-one

6-isobutyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B15292062
M. Wt: 198.29 g/mol
InChI Key: OJGIRQUHHHQLSM-UHFFFAOYSA-N
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Description

6-Isobutyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isobutyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of isobutylamine with a suitable pyrimidine precursor, followed by methylation and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Isobutyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

6-Isobutyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-isobutyl-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Isobutyl-2-mercaptopyrimidin-4-ol
  • 6-Isobutyl-2-(methylsulfinyl)pyrimidin-4(3H)-one
  • 6-Isobutyl-2-(methylsulfonyl)pyrimidin-4(3H)-one

Uniqueness

6-Isobutyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the methylthio group. This gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

4-(2-methylpropyl)-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2OS/c1-6(2)4-7-5-8(12)11-9(10-7)13-3/h5-6H,4H2,1-3H3,(H,10,11,12)

InChI Key

OJGIRQUHHHQLSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=O)NC(=N1)SC

Origin of Product

United States

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